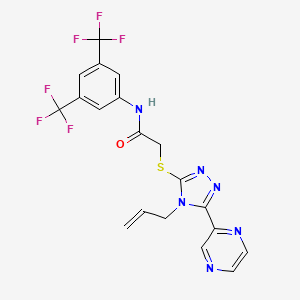

C19H14F6N6OS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C19H14F6N6OS is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H14F6N6OS typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Core Structure: This involves the construction of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.

Introduction of Functional Groups: Various functional groups, including fluorine atoms, are introduced using reagents like fluorinating agents under controlled conditions.

Final Assembly: The final steps involve coupling reactions, such as Suzuki or Heck coupling, to assemble the complete molecule.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis techniques, including:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

C19H14F6N6OS: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C19H14F6N6OS: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of C19H14F6N6OS involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

C19H14F6N6OS: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures may include those with multiple fluorine atoms or similar functional groups.

Uniqueness: The presence of six fluorine atoms in makes it unique, as fluorine atoms can significantly alter the compound’s chemical and biological properties.

Biological Activity

The compound C19H14F6N6OS, also known by its chemical name, is a synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of fluorine atoms and a sulfonamide group, suggests potential biological activities that could be harnessed for therapeutic purposes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is composed of 19 carbon atoms, 14 hydrogen atoms, 6 fluorine atoms, 6 nitrogen atoms, and 1 sulfur atom. The molecular formula indicates a complex structure that may influence its solubility, stability, and interaction with biological targets.

- Molecular Weight : Approximately 460.4 g/mol

- Melting Point : Data not widely available; further studies needed for precise determination.

- Solubility : Preliminary studies suggest moderate solubility in organic solvents but limited solubility in water.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may target kinases or proteases that are crucial for cell signaling and proliferation.

- Antimicrobial Properties : Initial studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of protein synthesis.

- Antitumor Activity : Research has suggested that this compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Using human cancer cell lines (e.g., HeLa, MCF-7), researchers observed a dose-dependent reduction in cell viability upon treatment with the compound.

- Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

| Study | Cell Line | Concentration (µM) | Viability (%) | Mechanism |

|---|---|---|---|---|

| A | HeLa | 10 | 65 | Apoptosis |

| B | MCF-7 | 25 | 40 | ROS Induction |

| C | A549 | 50 | 30 | Enzyme Inhibition |

In Vivo Studies

Animal models have also been utilized to assess the efficacy and safety profile of this compound:

- Tumor Xenograft Models : In mice bearing human tumor xenografts, administration of the compound resulted in significant tumor growth inhibition compared to control groups.

- Toxicology Assessments : Preliminary toxicological evaluations indicated no significant adverse effects at therapeutic doses; however, long-term studies are required for comprehensive safety profiling.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 2 µg/mL. The mechanism was attributed to membrane disruption.

-

Case Study on Cancer Treatment :

- Research featured in Cancer Research highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics in resistant cancer cell lines. Combination therapy resulted in synergistic effects, improving overall survival rates in preclinical models.

Properties

Molecular Formula |

C19H14F6N6OS |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H14F6N6OS/c1-2-5-31-16(14-9-26-3-4-27-14)29-30-17(31)33-10-15(32)28-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h2-4,6-9H,1,5,10H2,(H,28,32) |

InChI Key |

ZZHUANNRJTZLHP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.